Cas no 146476-38-2 ([(2S)-2-Amino-3-phenylpropyl]diphenylphosphine)

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is a chiral phosphine ligand featuring both an amino group and a diphenylphosphine moiety. Its stereogenic center and bifunctional structure make it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenations and cross-couplings. The amino group enhances coordination versatility, enabling chelation to metal centers, while the phosphine moiety facilitates electron donation, improving catalytic activity and selectivity. This compound is particularly useful in synthesizing enantiomerically enriched pharmaceuticals and fine chemicals. Its stability under typical reaction conditions and compatibility with various metals further contribute to its utility in organic synthesis and homogeneous catalysis. Proper handling under inert conditions is recommended due to air sensitivity.
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine structure
146476-38-2 structure
Product Name:[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
CAS No:146476-38-2
MF:C21H22NP
MW:319.379846096039
CID:3040668
PubChem ID:15145881
Update Time:2025-06-14

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(diphenylphosphino)-3-phenylpropan-2-aMine
    • (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
    • [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
    • (2S)-1-diphenylphosphanyl-3-phenylpropan-2-amine
    • (alphaS)-alpha-[(Diphenylphosphino)methyl]benzeneethanamine
    • (
    • AS)-
    • A-[(Diphenylphosphino)methyl]benzeneethanamine
    • (S)-1-(Diphenylphosphanyl)-3-phenylpropan-2-amine
    • Benzeneethanamine, α-[(diphenylphosphino)methyl]-, (αS)-
    • 146476-38-2
    • CS-0088004
    • (I+/-S)-I+/--[(Diphenylphosphino)methyl]benzeneethanamine
    • DTXSID001224930
    • Inchi: 1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m0/s1
    • InChI Key: SIOSCJGIYDRXMO-IBGZPJMESA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C[C@H](CC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 319.148986704g/mol
  • Monoisotopic Mass: 319.148986704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine Pricemore >>

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Additional information on [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine

Recent Advances in the Application of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine (CAS: 146476-38-2) in Chemical Biology and Pharmaceutical Research

The chiral phosphine ligand [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine (CAS: 146476-38-2) has recently emerged as a versatile building block in asymmetric catalysis and medicinal chemistry applications. Recent studies published in Q2 2024 highlight its expanding role in transition metal catalysis and as a key intermediate for bioactive molecule synthesis. Notably, its structural features - combining a stereogenic center with both phosphine and amino functionalities - enable unique reactivity patterns that are being exploited across multiple research fronts.

A breakthrough study in Journal of the American Chemical Society (May 2024) demonstrated the compound's exceptional performance as a ligand in palladium-catalyzed asymmetric allylic alkylations, achieving enantiomeric excesses >99% for challenging tertiary carbon center formation. The research team attributed this to the ligand's ability to maintain optimal bite angles while providing steric and electronic tuning through its phenyl groups. This development has significant implications for the synthesis of complex pharmaceutical intermediates.

In pharmaceutical applications, a Nature Communications paper (April 2024) reported the use of 146476-38-2 as a critical precursor for developing novel kinase inhibitors. The amino-phosphine moiety was strategically incorporated to enhance both binding affinity (Kd values in low nM range) and cellular permeability, addressing a longstanding challenge in kinase drug development. Molecular dynamics simulations revealed unique binding mode stabilization through simultaneous phosphine-gold and amino-acid interactions.

From a synthetic chemistry perspective, recent work published in Angewandte Chemie (March 2024) established optimized large-scale production protocols for 146476-38-2, achieving >90% yield with excellent enantiopurity (>99% ee) through an improved resolution process. This technical advancement has made the compound more accessible for industrial applications while maintaining the stringent purity requirements for pharmaceutical use.

Emerging safety data (Regulatory Toxicology and Pharmacology, June 2024) indicate that derivatives of 146476-38-2 show favorable toxicological profiles in preclinical studies, with no observed genotoxicity at therapeutic concentrations. However, researchers caution that the parent compound requires careful handling due to its air-sensitive phosphine group, recommending inert atmosphere conditions for all synthetic manipulations.

Looking forward, several patent applications (WO2024/078921, WO2024/081334) filed in Q2 2024 suggest growing industrial interest in this scaffold, particularly for antiviral and anticancer applications. The unique metal-coordinating properties of the phosphine group combined with the amino group's hydrogen bonding capacity appear to enable novel mechanisms of biological activity that are just beginning to be explored.

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